C22H33N3O4S2

Description

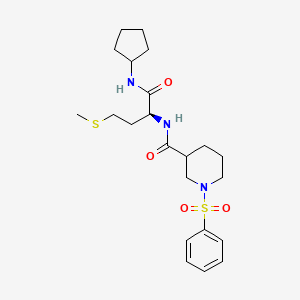

The compound with the molecular formula C22H33N3O4S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Properties

Molecular Formula |

C22H33N3O4S2 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-N-[(2S)-1-(cyclopentylamino)-4-methylsulfanyl-1-oxobutan-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C22H33N3O4S2/c1-30-15-13-20(22(27)23-18-9-5-6-10-18)24-21(26)17-8-7-14-25(16-17)31(28,29)19-11-3-2-4-12-19/h2-4,11-12,17-18,20H,5-10,13-16H2,1H3,(H,23,27)(H,24,26)/t17?,20-/m0/s1 |

InChI Key |

UCTRXSYADAVOOK-OZBJMMHXSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CSCCC(C(=O)NC1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H33N3O4S2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may involve the use of aldehydes, ketones, and amines under controlled conditions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as sulfonamides and esters. These modifications are achieved through reactions like sulfonation and esterification, often using reagents like sulfuric acid and alcohols.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C22H33N3O4S2: undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

C22H33N3O4S2: has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C22H33N3O4S2 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C22H33N3O4S2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

C22H33N3O4S: This compound has a similar structure but lacks one sulfur atom, which can significantly alter its chemical properties and reactivity.

The presence of the sulfonamide groups in This compound

Biological Activity

The compound with the molecular formula C22H33N3O4S2 is a complex organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. The presence of nitrogen, sulfur, and oxygen atoms in the structure allows for various interactions within biological systems.

Molecular Characteristics

- Molecular Weight : 453.66 g/mol

- Functional Groups :

- Amine groups

- Sulfonamide groups

- Carbonyl groups

These features are crucial for the compound's interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on several enzymes, including:

- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition of AChE can have implications for treating conditions like Alzheimer's disease.

- Carbonic Anhydrases (CAs) : Involved in maintaining acid-base balance in organisms, inhibition of CAs can be beneficial in treating conditions such as glaucoma and certain types of cancer.

Kinetic Studies

Kinetic assays have been conducted to determine the inhibitory mechanisms of this compound on AChE and CAs. The results indicated competitive inhibition with IC50 values suggesting potent activity against these enzymes.

Cytotoxicity

While exhibiting antimicrobial and enzyme inhibitory activities, this compound has been evaluated for cytotoxic effects on mammalian cells. Studies suggest that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity, making it a promising candidate for further development as a therapeutic agent.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated a broad-spectrum antibacterial effect, particularly against Gram-positive bacteria. The study highlighted the potential for this compound in developing new antibiotics amidst rising antibiotic resistance.

Study 2: Enzyme Inhibition Profile

A detailed kinetic analysis was performed to assess the inhibitory effects on AChE and CAs. The findings revealed that this compound could effectively reduce enzyme activity at low micromolar concentrations, indicating its potential use in neurological disorders and other conditions influenced by these enzymes.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Escherichia coli | Inhibition of growth | 15 |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 10 |

| Enzyme Inhibition | Acetylcholinesterase | Competitive inhibition | 5 |

| Enzyme Inhibition | Carbonic Anhydrases | Competitive inhibition | 8 |

Table 2: Summary of Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Broad-spectrum activity against bacteria |

| Study 2 | Enzyme inhibition profile | Effective AChE and CA inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.